molecular formula C18H16N4O5 B2969918 N-(3,4-dimethoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide CAS No. 321570-85-8

N-(3,4-dimethoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide

Cat. No.: B2969918
CAS No.: 321570-85-8
M. Wt: 368.349
InChI Key: KOLIPTJFMJTZNN-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide is a complex organic compound characterized by its intricate molecular structure. This compound features a nitro group, a pyrazolyl group, and a carboxamide group attached to a phenyl ring, which is further substituted with methoxy groups. The presence of these functional groups makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide typically involves multiple steps, starting with the preparation of the core phenyl ring. The nitration of the phenyl ring is achieved using nitric acid, while the introduction of the pyrazolyl group can be done through a reaction with hydrazine and a suitable aldehyde or ketone. The carboxamide group is introduced using an amine source and a carboxylic acid derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure consistency and scalability. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in a different set of derivatives.

  • Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents like iron and hydrochloric acid or hydrogen gas and a catalyst are often used.

  • Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amines, hydroxylamines.

  • Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • N-(3,4-dimethoxyphenyl)-3-nitrobenzenecarboxamide: Lacks the pyrazolyl group.

  • N-(3,4-dimethoxyphenyl)-4-(1H-pyrazol-1-yl)benzenecarboxamide: Lacks the nitro group.

  • N-(3,4-dimethoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzamide: Similar structure but different functional group placement.

Uniqueness: N-(3,4-dimethoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide stands out due to its combination of nitro, pyrazolyl, and carboxamide groups, which confer unique chemical and biological properties not found in its similar counterparts.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-nitro-4-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O5/c1-26-16-7-5-13(11-17(16)27-2)20-18(23)12-4-6-14(15(10-12)22(24)25)21-9-3-8-19-21/h3-11H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLIPTJFMJTZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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